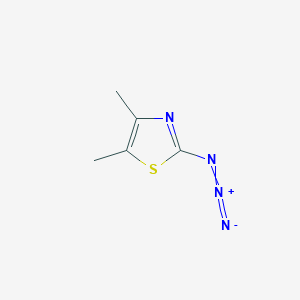
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol is an organic compound with the molecular formula C11H14S It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a methanethiol group is attached to the first carbon of the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol typically involves the hydrogenation of naphthalene followed by the introduction of a methanethiol group. One common method is the catalytic hydrogenation of naphthalene using a palladium or platinum catalyst under high pressure and temperature to produce 1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with methanethiol in the presence of a base such as sodium hydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or disulfides.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a methanethiol group.
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanol: Contains a hydroxyl group instead of a methanethiol group.
Uniqueness
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activity. The presence of the thiol group allows for specific interactions with proteins and other biomolecules, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14S |
|---|---|
Peso molecular |
178.30 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydronaphthalen-1-ylmethanethiol |
InChI |
InChI=1S/C11H14S/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2 |
Clave InChI |
XRXGVNDPXVBEND-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)



![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)


![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)
![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)





